4-Phenylbutanal
Overview
Description
4-Phenylbutanal, also known as 4-Phenylbutyraldehyde, is an organic compound with the molecular formula C10H12O. It consists of a butanal chain with a phenyl group attached to the fourth carbon atom. This compound is a colorless to pale yellow liquid with a characteristic aldehyde odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbutanal can be synthesized through several methods. One common method involves the hydroformylation of styrene using a rhodium catalyst. The reaction proceeds as follows:
C6H5CH=CH2+CO+H2→C6H5CH2CH2CH2CHO
In this reaction, styrene reacts with carbon monoxide and hydrogen gas in the presence of a rhodium catalyst to form this compound .
Industrial Production Methods
For industrial-scale production, this compound is often prepared using a reverse synthesis method. This involves the use of manganese chloride and lithium chloride as co-catalysts to increase the reaction temperature from -78°C to -20°C, thereby reducing refrigeration costs. This method is advantageous for large-scale production as it can be carried out in ordinary low-temperature tanks .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-Phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-Phenylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 4-Phenylbutanoic acid.
Reduction: 4-Phenylbutanol.
Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of fragrances and flavor compounds due to its pleasant aldehyde odor.
Mechanism of Action
The mechanism of action of 4-Phenylbutanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as an aldehyde donor, participating in redox reactions and forming Schiff bases with amines. These interactions can modulate enzyme activity and cellular signaling pathways, contributing to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: The oxidized form of 4-Phenylbutanal.
4-Phenylbutanol: The reduced form of this compound.
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the butyl chain.
Uniqueness
This compound is unique due to its specific structure, which combines an aromatic ring with a butanal chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to modulate enzyme activity and cellular signaling pathways also distinguishes it from simpler aldehydes like benzaldehyde .
Properties
IUPAC Name |
4-phenylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRGTVSKOPUBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171404 | |
Record name | 4-Phenylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18328-11-5 | |
Record name | 4-Phenylbutanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-phenylbutanal influence its reactivity in photochemical reactions?
A1: this compound exhibits interesting photochemical behavior due to the presence of both a carbonyl group and a γ-hydrogen atom. Upon UV irradiation, the excited triplet state of the carbonyl group can abstract the γ-hydrogen, leading to the formation of a biradical intermediate. This intermediate can then undergo various reactions, such as cyclization to form cyclobutanones or fragmentation to yield alkenes and aldehydes. [, ] For example, irradiation of this compound can lead to the formation of 2-hydroxy-2-phenylcyclobutanone through intramolecular hydrogen abstraction and subsequent cyclization. [] The rate of this hydrogen abstraction is influenced by the substituents on the phenyl ring and the length of the alkyl chain. [] Furthermore, the photochemical reactions of this compound derivatives containing a cycloalkenyl group at the α-position are influenced by reaction conditions. Under neutral conditions, intramolecular hydrogen abstraction and Norrish type I fission occur, while acidic conditions favor reduction and cyclization reactions. []
Q2: Can this compound be used to synthesize chiral molecules? If so, what are the applications?
A2: Yes, this compound serves as a valuable starting material in the asymmetric synthesis of various chiral compounds. One example is its use in preparing chiral porphyrin imine manganese complexes. [] These complexes act as catalysts in the asymmetric epoxidation of styrene derivatives, yielding chiral epoxides with high enantiomeric excess (ee). [] The chiral environment provided by the porphyrin imine ligand, derived from (S)-3-benzyl-2-methyl-4-phenylbutanal, plays a crucial role in achieving high enantioselectivity. [] Chiral epoxides are essential building blocks in synthesizing various pharmaceuticals and biologically active compounds.
Q3: How can this compound be used in the development of HIV-1 protease inhibitors?
A3: this compound plays a crucial role in synthesizing novel, potent, diol-based HIV-1 protease inhibitors. [] The key step involves an intermolecular pinacol homocoupling of (2S)-2-benzyloxymethyl-4-phenylbutanal, a derivative of this compound. [] This reaction produces a series of carba analogue inhibitors with varying stereochemistry at the diol center. These inhibitors demonstrate potent inhibition of HIV-1 protease and exhibit excellent antiviral activity in cell-based assays, even in the presence of human serum. [] The study highlights the structure-activity relationship of these inhibitors, particularly the impact of stereochemistry on their potency and efficacy. []
Q4: Can this compound be used to probe the stereoselectivity of enzymes?
A4: Yes, this compound and its derivatives are valuable probes for investigating the stereoselectivity of enzymes, particularly serine proteases like subtilisin Carlsberg (SC) and α-chymotrypsin (CT). [] By evaluating the inhibitory activity of chiral aldehyde analogs, researchers can gain insights into the enzyme's ability to discriminate between different stereoisomers. For instance, studies using (R)- and (S)-4-phenylpentanal revealed that both SC and CT exhibited preferential binding to the R-enantiomer. [] This information sheds light on the enzyme's active site topology and its ability to recognize specific stereochemical features of its substrates.
Q5: What unique reactivity of this compound is observed in reactions with nucleophiles under specific conditions?
A5: Interestingly, this compound displays unexpected reactivity in the presence of a silyl ketene acetal and an imidodiphosphorimidate (IDPi) catalyst. [] Instead of the expected reaction at the aldehyde, the nucleophile preferentially attacks the ketone functionality. [] This unusual selectivity is attributed to the formation of a highly reactive cyclic oxocarbenium ion intermediate, influenced by the steric bulk of the IDPi catalyst. [] This reaction provides a novel route to access tetrahydrofurans, particularly highly substituted derivatives, which are challenging to synthesize using traditional methods. []
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